molecular formula C12H10O4 B11888174 6-Ethoxy-7-hydroxynaphthalene-1,4-dione CAS No. 90163-21-6

6-Ethoxy-7-hydroxynaphthalene-1,4-dione

Cat. No.: B11888174
CAS No.: 90163-21-6
M. Wt: 218.20 g/mol
InChI Key: KKVDXBNYWTZCMI-UHFFFAOYSA-N
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Description

6-Ethoxy-7-hydroxynaphthalene-1,4-dione is a useful research compound. Its molecular formula is C12H10O4 and its molecular weight is 218.20 g/mol. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

90163-21-6

Molecular Formula

C12H10O4

Molecular Weight

218.20 g/mol

IUPAC Name

6-ethoxy-7-hydroxynaphthalene-1,4-dione

InChI

InChI=1S/C12H10O4/c1-2-16-12-6-8-7(5-11(12)15)9(13)3-4-10(8)14/h3-6,15H,2H2,1H3

InChI Key

KKVDXBNYWTZCMI-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=C2C(=O)C=CC(=O)C2=C1)O

Origin of Product

United States

Synthetic Methodologies and Strategies for Naphthoquinone Derivatives

Classical Approaches to Naphthoquinone Core Synthesis

The construction of the fundamental naphthoquinone framework is a critical first step in the synthesis of complex derivatives. Classical methods often rely on oxidation and cyclization reactions, which have been refined over the years to improve efficiency and yield.

Oxidation-Based Synthetic Routes

Oxidation reactions are a cornerstone in the synthesis of naphthoquinones, often starting from more reduced naphthalene (B1677914) precursors. A common strategy involves the oxidation of naphthalenes, dihydronaphthalenes, or tetralones. For instance, the oxidation of a suitably substituted naphthalene can directly yield the corresponding 1,4-naphthoquinone (B94277). Various oxidizing agents have been employed for this purpose, with the choice of reagent depending on the specific substrate and desired selectivity.

Another key oxidation-based approach involves the conversion of hydroquinones to the corresponding quinones. This reversible redox process is fundamental to the chemistry of quinones. researchgate.net In the synthesis of menaquinones (vitamin K derivatives), a hydroquinone (B1673460) intermediate is often oxidized in the final steps to yield the target naphthoquinone. nih.gov Reagents such as silver(I) oxide (Ag₂O) and ferric chloride (FeCl₃) have been successfully used for this transformation. nih.gov

The following table summarizes common oxidizing agents used in naphthoquinone synthesis:

Oxidizing AgentSubstrate TypeReference
Silver(I) Oxide (Ag₂O)Hydroquinones nih.gov
Ferric Chloride (FeCl₃)Hydroquinones nih.gov
Cerium(IV) ammonium (B1175870) nitrate (B79036) (CAN)Methyl ether protected hydroquinones nih.gov
Hydrogen Peroxide (H₂O₂) with catalystThio-substituted lapachones researchgate.net

Cyclization Reactions for Naphthoquinone Scaffolds

Cyclization reactions provide a powerful means to construct the bicyclic naphthoquinone core from acyclic or monocyclic precursors. These methods often involve the formation of one of the rings of the naphthalene system in the key bond-forming step.

One notable example is the acid-catalyzed cascade cyclization of benzannulated enediynyl alcohols, which can lead to the formation of 1,4-naphthoquinone methides. figshare.com Another strategy involves the intramolecular Friedel-Crafts alkylation of cyclopropyl (B3062369) keto esters, which has been used to prepare tetralone ester intermediates that can be further elaborated into naphthoquinones. researchgate.net Furthermore, a base-induced ring expansion of a 2,2-disubstituted-1,3-indandione has been employed to construct the fully substituted naphthalene core of the natural product chartspiroton. acs.orgnih.gov

Advanced Functionalization Strategies for 1,4-Naphthoquinone Rings

Once the naphthoquinone core is established, the introduction of specific substituents is necessary to achieve the desired molecular architecture, such as that of 6-Ethoxy-7-hydroxynaphthalene-1,4-dione. Advanced functionalization strategies are employed to regioselectively introduce various groups onto the naphthoquinone ring.

Nucleophilic Substitution Reactions on Halogenated Naphthoquinones

Halogenated naphthoquinones, particularly 2,3-dichloro-1,4-naphthoquinone, are versatile intermediates for the synthesis of a wide array of derivatives. nih.govresearchgate.net The chlorine atoms in these compounds can be sequentially or simultaneously replaced by various nucleophiles. This allows for the introduction of nitrogen, oxygen, and sulfur-containing functional groups. researchgate.netresearchgate.net

The reactions of 2,3-dichloro-1,4-naphthoquinone with nucleophiles like amines and thiols have been extensively studied. researchgate.net These reactions typically proceed under basic conditions, using reagents such as triethylamine (B128534) or sodium carbonate. researchgate.net The reactivity of the halogenated positions provides a reliable method for building molecular complexity.

Michael 1,4-Addition Reactions to Naphthoquinone Systems

The Michael 1,4-addition is a powerful carbon-carbon bond-forming reaction that is widely used in organic synthesis. wikipedia.org In the context of naphthoquinones, the α,β-unsaturated ketone system of the quinone ring acts as a Michael acceptor, reacting with a variety of Michael donors (nucleophiles). wikipedia.org

This reaction is particularly useful for introducing substituents at the C2 and/or C3 positions of the 1,4-naphthoquinone ring. For example, the Michael addition of 2-hydroxy-1,4-naphthoquinones to nitroalkenes has been shown to be a highly efficient method for the synthesis of functionalized naphthoquinones. nih.govrsc.org This reaction can be catalyzed by organocatalysts to achieve high yields and enantioselectivities. nih.govrsc.org Thiol-containing compounds, such as N-acetyl-L-cysteine, can also participate in thia-Michael additions to the naphthoquinone core. nih.gov

The following table provides examples of Michael additions to naphthoquinone systems:

Michael AcceptorMichael DonorCatalyst/ConditionsProduct TypeReference
1,4-NaphthoquinoneAnilinesCopper(II) acetate (B1210297)N-aryl-2-amino-1,4-naphthoquinones acs.orgnih.gov
2-Hydroxy-1,4-naphthoquinoneNitroalkenesBinaphthyl-derived organocatalystsChiral functionalized naphthoquinones nih.gov
1,4-NaphthoquinonesN-acetyl-L-cysteineMild conditionsThia-Michael adducts nih.gov
2-Hydroxy-1,4-naphthoquinoneβ,γ-Unsaturated α-ketophosphonatesCinchonine-based thioureaβ-substituted carboxylates acs.org

Electrophilic Aromatic Substitution on Naphthoquinone Precursors

Electrophilic aromatic substitution (EAS) is a fundamental reaction in aromatic chemistry, though its direct application to the electron-deficient quinone ring itself is challenging. researchgate.net Instead, EAS reactions are typically performed on electron-rich precursors, such as naphthols or their ethers, before oxidation to the quinone state. lkouniv.ac.inmasterorganicchemistry.com The directing effects of the substituents on the aromatic ring guide the position of the incoming electrophile. lkouniv.ac.in

A common application of this strategy is the Friedel-Crafts alkylation of hydroquinone derivatives. nih.gov For instance, the alkylation of menadiol (B113456) (the hydroquinone form of menadione) is a key step in the synthesis of various menaquinone derivatives. nih.gov Lewis acids like boron trifluoride etherate (BF₃∙OEt₂) are often used to catalyze these reactions. nih.gov However, these reactions can sometimes lead to mixtures of isomers and require careful optimization to achieve the desired regioselectivity. nih.gov

C-H Bond Functionalization and Coupling Reactions

The direct functionalization of carbon-hydrogen (C-H) bonds has emerged as a powerful strategy in organic synthesis, offering a more atom- and step-economical alternative to traditional cross-coupling reactions that require pre-functionalized starting materials. nih.gov In the context of naphthoquinone chemistry, C-H functionalization allows for the introduction of new substituents onto the core structure, bypassing the often lengthy steps of installing activating or leaving groups.

While the majority of C-H functionalization studies on the 1,4-naphthoquinone scaffold have focused on the electron-deficient quinonoid ring (positions C-2 and C-3), the functionalization of the benzenoid ring (positions C-5 to C-8) remains a more challenging endeavor due to the lower reactivity of these C-H bonds. However, the principles of directed and non-directed C-H activation provide a conceptual framework for achieving such transformations.

Directed C-H functionalization relies on the presence of a directing group that positions a transition metal catalyst in close proximity to a specific C-H bond, facilitating its cleavage and subsequent reaction. For a precursor to this compound, a hydroxyl or a pre-installed ether group could potentially serve as a directing group to functionalize adjacent C-H bonds, although this specific application is not widely documented.

A more common approach involves the oxidative coupling of 1,4-naphthoquinone with various partners. For instance, copper(II) acetate has been shown to catalyze the oxidative addition of anilines to 1,4-naphthoquinone, resulting in the formation of N-aryl-2-amino-1,4-naphthoquinones. nih.gov This reaction proceeds via a C-H functionalization mechanism on the quinone ring. nih.gov While this specific example functionalizes the C-2 position, it highlights the potential of metal catalysis to forge new bonds directly from C-H positions on the naphthoquinone framework.

Table 1: Examples of Catalytic C-H Bond Functionalization in Quinone Systems

Catalyst SystemQuinone SubstrateReactantProduct TypeReference
Copper(II) acetate1,4-NaphthoquinoneAnilines2-Amino-1,4-naphthoquinones nih.gov
Iridium-phenanthroline / DihydridosilaneAlcohols (general)-γ-functionalized alcoholsNot specific to naphthoquinones

The development of new catalytic systems with tailored ligands is crucial for controlling the regioselectivity of C-H functionalization on the benzenoid ring of naphthoquinones. Future research in this area could unlock more direct synthetic routes to complex derivatives like this compound.

Introduction of Oxygen-Containing Substituents (e.g., Ethoxy, Hydroxyl)

The introduction of hydroxyl and ethoxy groups onto the naphthoquinone scaffold is fundamental for creating the target compound, this compound. The specific placement of these substituents at the C-6 and C-7 positions requires regiocontrolled synthetic strategies.

One of the most powerful methods for constructing the substituted naphthoquinone core is the Diels-Alder reaction. nih.gov This cycloaddition involves reacting a suitably substituted 1,4-benzoquinone (B44022) with a diene. For instance, a 1,4-benzoquinone bearing a hydroxyl or protected hydroxyl group could react with a diene carrying a precursor to the ethoxy group, or vice versa. The regioselectivity of the Diels-Alder reaction is governed by the electronic and steric nature of the substituents on both the dienophile (benzoquinone) and the diene. rsc.orgacs.org Subsequent aromatization of the resulting bicyclic adduct, often via oxidation or elimination, yields the desired naphthoquinone.

Another classical approach to introduce hydroxyl groups onto an aromatic ring is the Fries rearrangement . wikipedia.orgbyjus.com In this reaction, a phenolic ester is treated with a Lewis acid, causing the acyl group to migrate from the phenolic oxygen to the aromatic ring, primarily at the ortho and para positions. wikipedia.orgorganic-chemistry.org While typically used to form hydroxy aryl ketones, the principles of electrophilic aromatic substitution involved are relevant. A plausible, albeit multi-step, strategy could involve the synthesis of a 1,6-dihydroxynaphthalene, which is then elaborated.

Once a hydroxyl group is in place, the introduction of an ethoxy group can be readily achieved via the Williamson ether synthesis . masterorganicchemistry.comwikipedia.org This robust SN2 reaction involves the deprotonation of a hydroxyl group with a base (e.g., sodium hydride) to form an alkoxide, which then acts as a nucleophile to displace a leaving group from an ethyl halide (e.g., ethyl iodide or ethyl bromide). wikipedia.orgyoutube.com

A potential synthetic pathway to this compound could start with 1,2,4-trimethoxybenzene. This could be acylated with succinic anhydride (B1165640) under Friedel-Crafts conditions. The resulting keto acid could then be reduced and cyclized to form a dihydroxynaphthalene precursor. Subsequent selective de-methylation, ethoxylation via the Williamson synthesis, and final oxidation would yield the target molecule. The regiochemistry at each step would need to be carefully controlled.

Table 2: Key Reactions for Introducing Oxygen-Containing Substituents

ReactionReactantsProductKey FeaturesReference(s)
Diels-Alder ReactionSubstituted 1,4-benzoquinone + Substituted 1,3-butadieneSubstituted 1,4-naphthoquinoneBuilds the core bicyclic structure; regioselectivity is key. nih.govrsc.org
Fries RearrangementPhenolic Ester + Lewis AcidHydroxy Aryl KetoneMigrates an acyl group to the ring, creating a hydroxyl group. wikipedia.orgorganic-chemistry.org
Williamson Ether SynthesisAlcohol + Base + Alkyl HalideEtherForms an ether linkage via an SN2 mechanism. masterorganicchemistry.comwikipedia.org

Green Chemistry Approaches in Naphthoquinone Synthesis

Green chemistry principles aim to design chemical processes that are environmentally benign, reducing waste and hazardous substance use. These principles are increasingly being applied to the synthesis of naphthoquinones. Key strategies include the use of water as a solvent, catalysis with environmentally friendly reagents, and improving energy efficiency.

One prominent green approach is the use of water as a reaction medium for MCRs to synthesize naphthoquinone derivatives. For example, the synthesis of fluorescent hydroxyl naphthalene-1,4-dione derivatives has been achieved through a three-component reaction of 2-hydroxynaphthalene-1,4-dione, aromatic aldehydes, and various amines in refluxing water, catalyzed by indium(III) chloride. researchgate.net This method is atom-economical and avoids the use of volatile organic solvents.

Laccase-catalyzed reactions also represent a significant green methodology. Laccases are enzymes that can perform oxidations using molecular oxygen as the oxidant, producing water as the only byproduct. They have been used in the one-pot synthesis of 1,4-naphthoquinones through a Diels-Alder reaction of dienes with para-quinones that are generated in situ by the laccase-mediated oxidation of hydroquinones. This approach avoids the need for hazardous heavy metal oxidants.

For the synthesis of a molecule like this compound, a green approach might involve an enzymatic oxidation of a corresponding dihydroxynaphthalene precursor. Furthermore, replacing traditional Lewis acids like AlCl3 in acylation or rearrangement steps with solid acid catalysts or performing reactions under solvent-free microwave irradiation conditions are other avenues for making the synthesis more sustainable.

Chemoenzymatic Synthetic Pathways for Naphthoquinone Analogues

Chemoenzymatic synthesis combines the selectivity and mild reaction conditions of enzymatic catalysis with the versatility of traditional organic chemistry. This approach is particularly valuable for the synthesis of complex natural products and their analogues, including naphthoquinones.

Enzymes can be employed for highly regio- and stereoselective transformations that are difficult to achieve with conventional chemical reagents. For instance, oxidoreductases like laccases can be used for the selective oxidation of hydroquinones to quinones under green conditions, as mentioned previously.

Another important class of enzymes are glycosyltransferases, which are used to attach sugar moieties to molecular scaffolds. While not directly applicable to the synthesis of the ethoxy group in the target molecule, the study of these enzymes reveals the potential for enzymatic modification of the naphthoquinone core. For example, the chemoenzymatic synthesis of C-ribosylated juglone (B1673114) has been demonstrated, showcasing the ability of enzymes to form C-C bonds with high precision.

A potential chemoenzymatic route to a precursor for this compound could involve using a lipase (B570770) for the regioselective acylation or deacylation of a dihydroxynaphthalene intermediate. Lipases are known for their ability to differentiate between sterically and electronically distinct hydroxyl groups, which could be exploited to selectively protect one hydroxyl group before etherification of the other. This enzymatic step would be followed by conventional chemical reactions to complete the synthesis.

Synthesis of Hybrid Molecules Incorporating Naphthoquinone Scaffolds

Molecular hybridization is a drug design strategy that involves covalently linking two or more pharmacophores to create a single hybrid molecule with potentially enhanced activity or a new mechanism of action. rsc.org The 1,4-naphthoquinone ring is a "privileged structure" in medicinal chemistry and is frequently used as a scaffold for the development of such hybrids. nih.gov

The synthesis of these hybrid molecules often involves standard coupling reactions to connect the naphthoquinone unit to another bioactive moiety via a linker. For example, amide bond formation, "click" chemistry (e.g., copper-catalyzed azide-alkyne cycloaddition), or nucleophilic aromatic substitution reactions are commonly employed. nih.govrsc.org

A variety of hybrid molecules based on the 1,4-naphthoquinone scaffold have been reported, including conjugates with:

Amino acids and peptides: To improve cell permeability or target specific proteins.

Heterocyclic compounds: Such as imidazoles, triazoles, or quinolines, which are themselves important pharmacophores. rsc.orgrsc.org

Other natural products: To combine different modes of biological activity.

For the specific compound this compound, its synthesis would be the first step. Once obtained, it could be further functionalized to create novel hybrid molecules. The hydroxyl group at the C-7 position provides a convenient handle for derivatization. It could be used to form an ether or ester linkage with another molecule of interest. Alternatively, C-H functionalization or nucleophilic substitution could be performed on the quinonoid ring to attach a linker, which is then connected to the second pharmacophore. The design of the linker is crucial as it can influence the physicochemical properties and biological activity of the final hybrid compound.

Investigation of Biological Activity Mechanisms of Naphthoquinone Derivatives in Vitro Studies

Anticancer Research Paradigms

No studies were found that investigate the inhibitory effects of 6-Ethoxy-7-hydroxynaphthalene-1,4-dione on topoisomerase I and II enzymes.

There is no available data on whether this compound modulates the expression of Bcl-2 family proteins, such as the down-regulation of Bcl-2 and Bcl-XL, or the up-regulation of Bax and Bak.

Research on the ability of this compound to activate caspase pathways in cancer cells is not present in the available scientific literature.

No specific research has been published detailing the capacity of this compound to induce oxidative stress in malignant cells through redox cycling and ROS generation.

Due to the absence of research findings for this compound, no data tables can be generated.

Redox Cycling and Reactive Oxygen Species (ROS) Generation

Interaction with Intracellular Antioxidant Defenses (e.g., Glutathione (B108866) Depletion)

Naphthoquinones are known to interact with intracellular antioxidant defense systems, most notably by depleting glutathione (GSH). The electrophilic nature of the quinone ring makes it susceptible to nucleophilic attack by the thiol group of GSH, leading to the formation of glutathione conjugates. This process can significantly reduce the intracellular pool of GSH, a critical component of cellular antioxidant defense. Depletion of GSH can render cells more vulnerable to oxidative stress induced by reactive oxygen species (ROS). For instance, studies on naphthalene (B1677914) 1,2-oxide, a metabolite of naphthalene, have shown rapid and concentration-dependent depletion of intracellular glutathione in isolated hepatocytes. nih.gov This depletion corresponds with the formation of glutathione adducts, highlighting the role of conjugation in altering the cell's antioxidant capacity. nih.gov This mechanism is a common feature of quinone compounds and is a likely contributor to the biological activity of this compound.

Disruption of Redox Balance and Mitochondrial Damage

The biological activity of 1,4-naphthoquinones is intrinsically linked to their redox properties. medchemexpress.com These compounds can undergo one- or two-electron reductions to form semiquinone or hydroquinone (B1673460) species. In the presence of molecular oxygen, these intermediates can be re-oxidized back to the parent quinone, a process known as redox cycling. This futile cycle generates significant amounts of reactive oxygen species (ROS), such as superoxide (B77818) anions (O₂•⁻) and hydrogen peroxide (H₂O₂). nih.gov

An excessive accumulation of ROS overwhelms the cellular antioxidant defenses, leading to a state of oxidative stress. This imbalance disrupts the normal cellular redox state and can cause widespread damage to cellular macromolecules, including lipids, proteins, and DNA. Mitochondria, being major sites of ROS production and key regulators of cell survival, are particularly vulnerable to the effects of redox-active quinones. Damage to mitochondria can disrupt cellular respiration, impair energy production, and initiate apoptotic cell death pathways.

Inhibition of Key Cellular Enzymes (e.g., Protein Disulfide Isomerase, COX-2)

Naphthoquinone derivatives have been identified as inhibitors of several key cellular enzymes, contributing to their cytotoxic effects.

Protein Disulfide Isomerase (PDI): PDI is a crucial enzyme in the endoplasmic reticulum (ER) that catalyzes the formation and rearrangement of disulfide bonds in proteins, ensuring their proper folding. nih.gov Inhibition of PDI leads to an accumulation of misfolded proteins, inducing ER stress and triggering the unfolded protein response (UPR), which can ultimately lead to apoptosis. nih.gov Juglone (B1673114) (5-hydroxy-1,4-naphthoquinone), a compound structurally related to this compound, and its derivatives have been investigated as inhibitors of PDI. nih.gov This inhibition is a potential mechanism through which naphthoquinones can disrupt protein homeostasis and induce cell death in cancer cells, which often have an upregulated PDI expression.

Cyclooxygenase-2 (COX-2): The cyclooxygenase (COX) enzymes are key to the production of prostaglandins, which are involved in inflammation and cancer progression. COX-2 is an inducible isoform often overexpressed in inflamed and cancerous tissues. mdpi.com Specific inhibition of COX-2 is a desirable trait for anti-inflammatory and anticancer agents. Certain 1,4-naphthoquinones isolated from the plant Impatiens balsamina have demonstrated significant and selective COX-2 inhibitory activities. nih.gov This suggests that the naphthoquinone scaffold, potentially including this compound, may serve as a template for the development of COX-2 inhibitors.

DNA Damage Mechanisms (e.g., DNA Strand Breakage, Intercalation)

The planar aromatic structure of the naphthalene ring system allows many naphthoquinone derivatives to function as DNA intercalating agents. medchemexpress.com Intercalation involves the insertion of the planar molecule between the base pairs of the DNA double helix. This interaction can distort the DNA structure, interfering with crucial cellular processes like DNA replication and transcription, and can lead to DNA strand breaks. nih.gov Furthermore, the ROS generated through the redox cycling of naphthoquinones can directly attack DNA bases and the sugar-phosphate backbone, causing oxidative DNA damage and leading to single- or double-strand breaks. This genotoxic activity contributes significantly to the cytotoxic and apoptotic effects of these compounds. nih.gov

In Vitro Cytotoxicity Evaluation Against Cancer Cell Lines

The culmination of the aforementioned mechanistic actions—oxidative stress, enzyme inhibition, and DNA damage—results in significant cytotoxicity, particularly against rapidly proliferating cancer cells.

A wide range of synthetic and natural 1,4-naphthoquinone (B94277) derivatives have been evaluated for their antiproliferative effects against various human cancer cell lines. nih.gov These studies consistently demonstrate that the naphthoquinone scaffold is a potent pharmacophore for anticancer activity. The cytotoxic potency is often modulated by the nature and position of substituents on the naphthoquinone ring. While specific data for this compound is not available, the table below presents the cytotoxic activity of several related 1,4-naphthoquinone derivatives, illustrating the general potential of this class of compounds.

Compound/DerivativeCancer Cell LineIC₅₀ (µM)Reference
2-Hydroxy-3-((octylamino)(2-hydroxyphenyl)methyl)naphthalene-1,4-dione HepG2 (Liver Cancer)11.68 nih.gov
2-Hydroxy-3-((octylamino)(5-bromo-2-hydroxyphenyl)methyl)naphthalene-1,4-dione HepG2 (Liver Cancer)1.64 nih.gov
A 7-methyljuglone (B1678795) derivative (Compound 19) HeLa (Cervical Cancer)5.3
A 7-methyljuglone derivative (Compound 19) DU145 (Prostate Cancer)6.8
5-hydroxy-2-(4-tolylthio)naphthalene-1,4-dione (CNN1) K-562 (Leukemia)Not specified, but effective nih.gov
5-hydroxy-2-(4-tolylthio)naphthalene-1,4-dione (CNN1) FEPS (Multidrug Resistant Leukemia)Not specified, but effective nih.gov

This table shows data for compounds structurally related to this compound to illustrate the antiproliferative potential of the naphthoquinone class. IC₅₀ represents the concentration required to inhibit 50% of cell growth.

In addition to reducing cell viability, naphthoquinones can exert their antiproliferative effects by interfering with the cell cycle. The DNA damage caused by these compounds can activate cell cycle checkpoints, leading to arrest at various phases (G1, S, or G2/M). This arrest prevents the cell from progressing through division, allowing time for DNA repair or, if the damage is too severe, triggering apoptosis. For example, the 1,4-naphthoquinone derivative known as CNN1 was found to cause cell cycle arrest at the G2/M phase in leukemia cells, which preceded the induction of apoptosis. nih.gov This mechanism prevents the propagation of cells with damaged DNA and is a hallmark of many effective anticancer agents.

Clonogenic Activity Assays

Currently, there is no publicly available scientific literature detailing the results of clonogenic activity assays specifically for the compound this compound. This type of assay is crucial for determining the ability of a single cancer cell to undergo unlimited division and form a colony (clone). The absence of such data indicates a significant gap in the understanding of this compound's long-term cytotoxic effects and its potential to inhibit cancer cell proliferation definitively. Future research focusing on clonogenic survival assays would be invaluable in assessing the true anticancer potential of this compound.

Structure-Activity Relationship (SAR) Elucidation for Anticancer Potency

The structure-activity relationship (SAR) for this compound in the context of its anticancer potency has not been specifically elucidated in available research. SAR studies are fundamental in medicinal chemistry to understand how the chemical structure of a compound influences its biological activity. For naphthoquinone derivatives, SAR studies often explore the impact of different substituents on the quinone ring.

Key areas of investigation in SAR studies for similar naphthoquinone compounds include:

The nature and position of substituents: The type of chemical group (e.g., hydroxyl, ethoxy) and its location on the naphthalene ring can significantly alter the compound's electronic properties and steric profile, thereby affecting its interaction with biological targets.

Redox potential: The ease with which the quinone moiety can accept electrons is a key determinant of its ability to generate reactive oxygen species (ROS), a common mechanism of action for the anticancer effects of many quinones.

Without specific studies on this compound, any discussion on its SAR for anticancer potency remains speculative and would require dedicated synthesis and biological evaluation of a series of related analogues.

Antimicrobial Research Perspectives

The antimicrobial properties of this compound are not specifically documented in the current body of scientific literature. However, the broader class of naphthoquinones has been a subject of interest for their potential antimicrobial effects.

Antibacterial Activity Spectrum

There are no specific data available on the efficacy of this compound against Gram-positive bacteria such as Staphylococcus aureus and its methicillin-resistant strain (MRSA). Research on other naphthoquinone derivatives has shown varying degrees of activity against these pathogens, often attributed to mechanisms like the induction of oxidative stress. The potential of this compound as an antibacterial agent against these significant human pathogens remains to be investigated.

Specific studies detailing the efficacy of this compound against Gram-negative bacteria, including Pseudomonas aeruginosa and Salmonella bongori, are absent from the available scientific record. Gram-negative bacteria possess an outer membrane that often confers intrinsic resistance to many antimicrobial compounds, making them challenging targets. The ability of this compound to overcome this barrier is unknown and warrants future investigation.

Antifungal Activity Against Pathogenic Fungi (e.g., Candida species)

The antifungal activity of this compound against pathogenic fungi such as Candida species has not been reported. Several other naphthoquinone derivatives have demonstrated antifungal properties, suggesting that this class of compounds could be a source of new antifungal agents. However, without direct experimental evidence, the potential of this compound in this therapeutic area is yet to be determined.

Antiviral Activity

Naphthoquinone derivatives are a class of compounds recognized for their wide-ranging biological activities, including potent antiviral effects. nih.gov These compounds and their derivatives have been investigated for their ability to inhibit the replication of various viruses. In vitro studies have demonstrated that naphthoquinones can control viral replication, showcasing their potential as a basis for new antiviral drug development. nih.govmdpi.com

Research into aminomethyl-3-hydroxy-1,4-naphthoquinone derivatives has shown significant inhibitory activity against Herpes Simplex Virus type 1 (HSV-1). nih.govnih.gov These derivatives were able to control both the early and late phases of HSV-1 replication. nih.govnih.gov When encapsulated in liposomes, the antiviral efficacy of these compounds was notable. Specifically, derivatives with benzyl (B1604629) and nitrobenzene (B124822) substituents demonstrated selective index values nearly nine times more efficient than the standard antiviral drug, Acyclovir. nih.govnih.gov The mechanism of action for naphthoquinones' antiviral properties is multifaceted, often linked to their ability to induce oxidative stress and form irreversible complexes with viral or cellular proteins, leading to the loss of protein function essential for viral replication. nih.gov The structural similarity of some derivatives to natural compounds found in plants and microorganisms underpins their significant biological activities. nih.gov

Compound/DerivativeVirusKey In Vitro FindingReference
2-aminomethyl-3-hydroxy-1,4-naphthoquinones (with benzyl and nitrobenzene substituents)Herpes Simplex Virus-1 (HSV-1)Controlled early and late phases of replication; selective index values ~9x higher than acyclovir. nih.govnih.gov
Naphthoquinone derivatives (general)GeneralRecognized as potent antiviral molecules. nih.gov

Antiparasitic Activity (e.g., Plasmodium sp., Leishmania sp., Toxoplasma gondii)

The antiparasitic properties of naphthoquinone derivatives have been extensively studied, revealing significant activity against several protozoan parasites responsible for major human diseases.

Plasmodium sp.

Naphthoquinones are effective against Plasmodium falciparum, the parasite that causes the most severe form of malaria. nih.gov These compounds act as redox-active agents, functioning as "subversive substrates" for the glutathione reductases of both the parasite and the infected red blood cell. nih.gov In their oxidized state, they are reduced by NADPH-dependent enzymes within the infected erythrocyte's cytosol. nih.gov In their reduced form, these compounds can generate reactive oxygen species (ROS) or reduce methemoglobin back to hemoglobin, which is indigestible by the parasite. nih.gov This disruption of the parasite's redox homeostasis and nutrient supply leads to developmental arrest. nih.gov

Leishmania sp.

Derivatives of naphthoquinone have also shown promise as leishmanicidal agents. nih.gov Leishmaniasis is a disease caused by protozoa of the Leishmania genus. nih.gov Studies have identified naphthoquinones as a promising chemical scaffold for inhibitors of Leishmania Glycogen Synthase Kinase 3 (GSK-3), an enzyme essential for the parasite's survival. nih.gov Metal complexes of naphthoquinone derivatives, such as 1,10-phenanthroline-5,6-dione (B1662461) (phendione) coordinated with silver(I) and copper(II), have demonstrated potent activity against Leishmania amazonensis and Leishmania chagasi. nih.gov These compounds induced significant reductions in parasite proliferation, with IC50 values in the nanomolar range. nih.gov The treatment caused morphological changes, mitochondrial dysfunction, and induced apoptosis-like cell death in the parasites while being well-tolerated by host macrophages. nih.gov

Compound/DerivativeLeishmania SpeciesIC50 ValueReference
[Ag(phendione)2]ClO4 (Ag-phendione)L. amazonensis7.8 nM nih.gov
[Ag(phendione)2]ClO4 (Ag-phendione)L. chagasi24.5 nM nih.gov
Cu(phendione)32·4H2O (Cu-phendione)L. amazonensis7.5 nM nih.gov
Cu(phendione)32·4H2O (Cu-phendione)L. chagasi20.0 nM nih.gov

Toxoplasma gondii

Toxoplasma gondii, an intracellular protozoan, is the causative agent of toxoplasmosis. nih.gov While specific studies on this compound against T. gondii are not detailed in the provided context, related quinolone compounds have shown efficacy. For instance, enrofloxacin (B1671348) has been reported to be effective at controlling T. gondii infection in human foreskin fibroblasts and reducing intracellular parasite replication. nih.gov The sexual reproduction of T. gondii, which is crucial for its life cycle, is restricted to felines due to their unique lack of delta-6-desaturase activity in the intestine. nih.gov This enzymatic deficiency leads to high levels of linoleic acid, an environment that appears to be conducive to the parasite's sexual development. nih.gov

Proposed Mechanisms of Antimicrobial Action

The antimicrobial effects of naphthoquinones are attributed to several interconnected biochemical mechanisms that disrupt fundamental cellular processes in pathogens.

Naphthoquinones are known inhibitors of the mitochondrial electron transport chain (ETC). youtube.comyoutube.com These compounds can block the flow of electrons between the complexes of the respiratory chain. youtube.comyoutube.comyoutube.com For example, some naphthoquinones inhibit the transport of electrons from complex I (NADH:ubiquinone oxidoreductase) and complex II (succinate dehydrogenase) to coenzyme Q (ubiquinone). youtube.comyoutube.com Naphthoquinone has been specifically cited as an inhibitor of the electron flow from complex III to cytochrome c. youtube.com This blockage halts the entire respiratory process, leading to a decrease in ATP production and oxygen consumption, ultimately causing cellular energy failure. youtube.comyoutube.com

Certain compounds can act as uncouplers of oxidative phosphorylation, a process that dissociates electron transport from ATP synthesis. cutm.ac.inwikipedia.orgnih.gov These uncouplers are typically lipophilic weak acids that can transport protons across the inner mitochondrial membrane, which is normally impermeable to them. cutm.ac.inwikipedia.orgnih.gov This action dissipates the proton motive force (the electrochemical proton gradient) that is essential for driving ATP synthase. wikipedia.orgaopwiki.org As a result, the energy generated by electron transport is released as heat instead of being used to synthesize ATP. youtube.com While the electron transport chain continues to function, and may even accelerate, the cell is starved of ATP, leading to metabolic collapse. wikipedia.orgaopwiki.org Many nonsteroidal anti-inflammatory drugs, which share some structural features with quinones, have been shown to act as mitochondrial uncouplers. nih.gov

A primary mechanism of naphthoquinone cytotoxicity is the generation of reactive oxygen species (ROS), leading to severe oxidative stress. researchgate.netnih.govnih.gov Naphthoquinones are highly reactive molecules that can undergo redox cycling. researchgate.netnih.gov This process involves the reduction of the quinone to a semiquinone radical or a hydroquinone by cellular reductases, such as NAD(P)H:quinone oxidoreductase. nih.govnih.gov The reduced forms can then be re-oxidized by molecular oxygen, generating superoxide anion radicals (O₂⁻•). researchgate.netnih.gov This cycle can repeat, producing a continuous stream of ROS, including hydrogen peroxide (H₂O₂) and hydroxyl radicals (HO•). researchgate.net The resulting oxidative stress overwhelms the cell's antioxidant defenses, causing widespread damage to critical biomolecules like DNA, lipids, and proteins, ultimately triggering cell death pathways such as apoptosis. mdpi.commdpi.com

Structure-Activity Relationship (SAR) Elucidation for Antimicrobial Effects

The antimicrobial efficacy of naphthoquinone derivatives is intricately linked to their molecular structure. Structure-Activity Relationship (SAR) studies reveal that the nature and position of substituents on the naphthoquinone ring are critical determinants of their antibacterial and antifungal properties. nih.govnih.gov

For instance, the introduction of a halogen atom, such as fluorine, onto the naphthoquinone framework has been shown to enhance antimicrobial potency. nih.gov Specifically, a fluorine-containing naphthoquinone derivative demonstrated broad-spectrum activity against both Gram-positive and Gram-negative bacteria, including challenging strains like methicillin-resistant Staphylococcus aureus (MRSA), as well as fungi. nih.gov The bactericidal mode of action of such compounds has been confirmed through time-kill assays. nih.gov

Furthermore, the position of substituents plays a crucial role. Studies have indicated that a fluoro group at the C3 position results in better antibacterial activity against E. coli compared to when it is at the C4 position. nih.gov The presence of a hydroxyl group at the R1 position is also considered important for activity. nih.gov Conversely, the substitution of an amino moiety (-NH2) on the naphthoquinone core can alter the molecule's polarity and hydrogen-bonding capacity, which in turn influences its biological interactions. researchgate.net The addition of a 3-sulfanylpropanoic acid has been shown to significantly improve the minimum inhibitory concentration (MIC). nih.gov These findings underscore the importance of specific structural modifications in optimizing the antimicrobial profile of naphthoquinone derivatives.

Antioxidant Research Frameworks

The antioxidant properties of naphthoquinone derivatives are a significant area of research, with implications for mitigating oxidative stress-related cellular damage. bpasjournals.com

Mechanisms of Free Radical Scavenging

Naphthoquinones exert their antioxidant effects primarily through their ability to scavenge free radicals. bpasjournals.com The core mechanism involves the redox cycling of the quinone structure, where it can accept electrons to form semiquinones and hydroquinones. bpasjournals.comnih.gov These reactive species can then neutralize reactive oxygen species (ROS), thereby mitigating oxidative damage. bpasjournals.comnih.gov This redox activity is a cornerstone of the antioxidant capacity observed in many naphthoquinone compounds. bpasjournals.com

Theoretical studies using density functional theory (DFT) have further elucidated these mechanisms, highlighting processes such as hydrogen atom transfer (HAT), proton loss (PL), and electron transfer (ET) as key pathways for free radical scavenging. mdpi.com The environment, particularly the solvent, can significantly influence the preferred thermodynamic mechanism. mdpi.com For example, in a nonpolar medium, a combination of proton loss and hydrogen atom transfer may be favored, while in an aqueous environment, multiple proton and electron transfer reactions can occur. mdpi.com

In Vitro Assays for Antioxidant Potential (e.g., DPPH, ABTS radical scavenging assays)

The antioxidant potential of naphthoquinone derivatives is commonly evaluated using various in vitro assays. The 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging assays are two of the most widely employed methods. nih.govnih.gov

In the DPPH assay, the ability of the compound to donate a hydrogen atom or an electron to the stable DPPH radical is measured by the decrease in absorbance. researchgate.net Similarly, the ABTS assay involves the generation of the ABTS radical cation (ABTS•+), and the antioxidant capacity is determined by the extent of its decolorization in the presence of the test compound. nih.gov These assays are applicable to both hydrophilic and lipophilic antioxidants. nih.gov

Studies have shown that naphthoquinone-enriched extracts can exhibit significant scavenging activity in both DPPH and ABTS assays. nih.gov For instance, an ethanol (B145695) extract rich in naphthoquinones demonstrated better DPPH scavenging activity than the standard antioxidant butylated hydroxytoluene (BHT) at a concentration of 250 µg/ml. nih.gov

Assay TypePrincipleApplication
DPPH Radical Scavenging Assay Measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, resulting in a color change. researchgate.netWidely used to determine the free radical scavenging capacity of various compounds. researchgate.net
ABTS Radical Cation Decolorization Assay Involves the generation of the ABTS radical cation, which is then reduced by an antioxidant, leading to a loss of color. nih.govSuitable for both hydrophilic and lipophilic antioxidants and provides a measure of total antioxidant activity. nih.govjocpr.com

Influence on Lipid Peroxidation and Protein Oxidation

Oxidative stress can lead to the damaging oxidation of cellular components like lipids and proteins. Naphthoquinone derivatives have shown the potential to inhibit these processes. By scavenging reactive oxygen species, these compounds can protect cell membranes from lipid peroxidation and prevent the oxidative modification of proteins. bpasjournals.com Some studies have indicated that certain naphthoquinones can protect against oxidative damage in cell lines by reducing ROS levels and preventing lipid peroxidation. bpasjournals.com

Structure-Activity Relationship (SAR) Studies for Antioxidant Properties

The antioxidant activity of naphthoquinones is highly dependent on their chemical structure. SAR studies have provided valuable insights into the features that enhance their radical scavenging capabilities. The presence and position of hydroxyl groups are particularly important. jocpr.com Polyhydroxylated naphthoquinones, for example, are expected to be potent antioxidants due to their hydrogen-donating ability. researchgate.net

Computational studies have shown that electron-donating groups on the aromatic ring can stabilize the resulting phenoxide radical, thereby enhancing antioxidant activity. nih.gov The polarity of the medium also plays a role, with polar environments potentially enhancing electron transfer and promoting free radical scavenging. nih.gov For instance, naphthoquinones with specific hydroxylation and methoxylation patterns have demonstrated significant antioxidant activity in assays like the Oxygen Radical Absorbance Capacity (ORAC-FL) method. scielo.br

Neuroprotective Research Directions

Recent research has highlighted the potential of naphthoquinone derivatives as neuroprotective agents, offering promise for the development of therapies for neurodegenerative diseases. frontiersin.orgmdpi.com Their neuroprotective effects are often linked to their antioxidant and anti-inflammatory properties. researchgate.netmdpi.com

Several studies have demonstrated the ability of 1,4-naphthoquinones to protect neuronal cells from toxins that induce models of Parkinson's disease, such as paraquat (B189505) and 6-hydroxydopamine. nih.govnih.gov The protective mechanisms are associated with the suppression of oxidative stress, reduction of reactive oxygen species and nitric oxide formation, and normalization of mitochondrial function. nih.govnih.gov The neuroprotective activity of these compounds is attributed to their pronounced antioxidant and free radical scavenging activity. nih.govnih.gov

Furthermore, certain naphthoquinone derivatives have been shown to inhibit the aggregation of amyloid-beta (Aβ) and tau proteins, which are key pathological hallmarks of Alzheimer's disease. researchgate.netacs.org For example, specific naphthoquinones have been found to impair the fibrillation of Aβ42 and deconstruct the morphologies of its fibrillar aggregates. researchgate.netacs.org These compounds have also exerted a moderate neuroprotective effect against Aβ42-induced toxicity in primary neuronal cultures. researchgate.netacs.org The ability of naphthoquinones to interact with multiple targets involved in neurodegeneration makes them attractive candidates for the development of multi-target-directed ligands. acs.org

Quantitative Structure-Activity Relationship (QSAR) studies have indicated that physicochemical properties such as hydrophobicity, polarity, charge, and molecular shape are decisive factors in the neuroprotective activity of 1,4-naphthoquinones. nih.govnih.gov

Modulation of Neuronal Redox Potential

The ability of a compound to influence the redox state of neuronal cells is a critical factor in neuroprotection. Naphthoquinones are known redox-active molecules that can participate in cellular oxidation-reduction reactions. Their impact on the neuronal redox potential is complex and can be either protective or detrimental depending on the specific chemical structure, concentration, and cellular context.

The core structure of 1,4-naphthoquinone allows it to accept electrons and undergo redox cycling, which can lead to the generation of reactive oxygen species (ROS). However, certain substitutions on the naphthoquinone ring can modulate this activity, leading to antioxidant effects. The presence of hydroxyl and alkoxy groups, such as the ethoxy group in this compound, is thought to be crucial in determining the compound's redox properties. These groups can donate hydrogen atoms, thereby scavenging free radicals and mitigating oxidative stress.

Studies on related 1,4-naphthoquinone derivatives have shown that they can protect neuronal cells by maintaining the intracellular redox balance. For instance, in models of neurotoxicity induced by agents like 6-hydroxydopamine (6-OHDA), which cause a significant shift in the cellular redox potential towards an oxidized state, certain naphthoquinones have demonstrated the ability to counteract these changes. nih.gov This protective effect is often attributed to the direct radical scavenging activity of the phenolic hydroxyl group and the modulation of intracellular antioxidant systems.

Inhibition of Oxidative Stress Markers

Oxidative stress, characterized by an overproduction of reactive oxygen species (ROS) and reactive nitrogen species (RNS), is a key pathological feature of neurodegenerative diseases. Consequently, the ability of a compound to reduce markers of oxidative stress is a strong indicator of its neuroprotective potential.

In vitro studies on various 1,4-naphthoquinone derivatives have demonstrated their capacity to suppress oxidative stress in neuronal cells. nih.gov The mechanisms underlying this effect are multifaceted and include:

Direct Radical Scavenging: The hydroxyl group at the C7 position of this compound is a key functional group for antioxidant activity. It can donate a hydrogen atom to neutralize free radicals, such as the superoxide anion and hydroxyl radical.

Reduction of ROS and RNS Production: In neuronal cell models of Parkinson's disease induced by neurotoxins like paraquat and 6-OHDA, treatment with neuroprotective 1,4-naphthoquinones has been shown to significantly decrease the intracellular levels of ROS and nitric oxide (NO). nih.gov This suggests an interference with the enzymatic sources of these reactive species.

Preservation of Mitochondrial Function: Mitochondria are a primary source of ROS in cells. Neurotoxins often induce mitochondrial dysfunction, leading to increased ROS production and a decrease in the mitochondrial membrane potential (ΔΨm). Neuroprotective 1,4-naphthoquinones have been found to restore the mitochondrial membrane potential in neuronal cells challenged with toxins, indicating a protective effect on mitochondrial integrity and function. nih.gov

The table below summarizes the effects of neuroprotective 1,4-naphthoquinone derivatives on markers of oxidative stress in in vitro models.

Oxidative Stress MarkerEffect of 1,4-Naphthoquinone DerivativesReference
Intracellular ROS LevelsDecreased nih.gov
Nitric Oxide (NO) ProductionDecreased nih.gov
Mitochondrial Membrane Potential (ΔΨm)Restored/Normalized nih.gov

Impact on Neurodegenerative Disease Models (In Vitro)

The neuroprotective effects of this compound and related compounds have been investigated in various in vitro models that mimic the pathology of neurodegenerative diseases, particularly Parkinson's disease (PD) and Alzheimer's disease (AD).

In models of PD, neuronal cells, such as the human neuroblastoma cell line SH-SY5Y or the mouse neuroblastoma line Neuro-2a, are often treated with neurotoxins like 6-OHDA or paraquat to induce dopaminergic cell death, a hallmark of the disease. nih.govmdpi.com Studies have shown that pre-treatment with certain 1,4-naphthoquinone derivatives can significantly enhance the viability of these cells upon exposure to the neurotoxins. nih.govmdpi.com This cytoprotective effect is linked to the compounds' ability to mitigate oxidative stress and preserve mitochondrial function. nih.gov Furthermore, some naphthoquinones have been shown to inhibit the aggregation of alpha-synuclein, a protein that forms toxic clumps in the brains of individuals with PD. nih.gov

In the context of AD, in vitro models often involve the use of amyloid-beta (Aβ) peptides to induce neuronal toxicity. A recent study on aminonaphthoquinone derivatives demonstrated their potential to protect neuronal cells from Aβ-induced damage by preserving cell viability and morphology. nih.gov These compounds also exhibited potent antioxidant activities, reducing intracellular ROS production and preserving mitochondrial function in the presence of Aβ. nih.gov

Enzyme Inhibition Relevant to Neuroprotection (e.g., MAO-B)

Monoamine oxidase B (MAO-B) is a key enzyme in the brain responsible for the degradation of dopamine (B1211576). The activity of MAO-B is elevated in aging and in neurodegenerative diseases like Parkinson's disease, contributing to increased oxidative stress through the production of hydrogen peroxide as a byproduct of dopamine metabolism. nih.gov Therefore, the inhibition of MAO-B is a validated therapeutic strategy for neuroprotection.

Several 1,4-naphthoquinone derivatives have been evaluated for their ability to inhibit MAO-B. nih.gov Structure-activity relationship studies have revealed that the substitution pattern on the naphthoquinone ring is critical for inhibitory potency and selectivity. For instance, a study investigating a series of structurally diverse 1,4-naphthoquinones found that 5,8-dihydroxy-1,4-naphthoquinone (B181067) was a potent and competitive inhibitor of human MAO-B with an IC50 value of 0.860 µM. nih.gov Another related compound, shikonin, also demonstrated competitive inhibition of both MAO-A and MAO-B. nih.gov

The table below shows the MAO-B inhibitory activity of selected 1,4-naphthoquinone derivatives.

CompoundMAO-B IC50 (µM)Type of InhibitionReference
5,8-dihydroxy-1,4-naphthoquinone0.860Competitive nih.gov
Shikonin1.01Competitive nih.gov

Structure-Activity Relationship (SAR) Studies for Neuroprotective Effects

The neuroprotective properties of 1,4-naphthoquinone derivatives are intrinsically linked to their chemical structure. Structure-activity relationship (SAR) studies aim to elucidate how different functional groups and their positions on the naphthoquinone scaffold influence biological activity.

For neuroprotection, the presence of hydroxyl and alkoxy groups on the benzene (B151609) ring of the naphthoquinone core appears to be a key determinant of activity. The hydroxyl group, as seen in the 7-position of the target compound, is crucial for the antioxidant and radical-scavenging properties. The nature and position of the alkoxy group, such as the ethoxy group at the 6-position, can modulate the lipophilicity of the molecule, which in turn affects its ability to cross cell membranes and reach its intracellular targets.

Computational and Theoretical Studies on Naphthoquinone Derivatives

Molecular Docking Simulations for Target Protein Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in drug discovery for predicting the interaction between a ligand and its protein target.

Ligand-Protein Binding Affinity Prediction

For a novel compound like 6-Ethoxy-7-hydroxynaphthalene-1,4-dione, molecular docking simulations would be employed to predict its binding affinity to various protein targets. The binding affinity, often expressed as a binding energy score (e.g., in kcal/mol), indicates the strength of the interaction. A lower binding energy generally suggests a more stable and favorable interaction. For instance, studies on other 1,4-naphthoquinone (B94277) derivatives have shown a range of binding affinities depending on the specific protein target and the substituents on the naphthoquinone scaffold. Without specific studies on this compound, no such data table can be presented.

Identification of Key Interacting Residues

Beyond predicting binding strength, molecular docking identifies the specific amino acid residues within a protein's binding site that interact with the ligand. These interactions can include hydrogen bonds, hydrophobic interactions, and van der Waals forces. For this compound, identifying these key residues would be crucial for understanding its mechanism of action and for guiding future structural modifications to enhance potency or selectivity. For example, the hydroxyl and ethoxy groups on the naphthalene (B1677914) ring would be expected to form specific hydrogen bonds with polar residues in a protein's active site. However, in the absence of specific docking studies, a table of interacting residues cannot be compiled.

Molecular Dynamics (MD) Simulations for Complex Stability and Conformational Dynamics

Following molecular docking, molecular dynamics (MD) simulations can be performed to study the stability of the predicted ligand-protein complex over time. MD simulations provide a dynamic view of the complex, revealing how the ligand and protein adjust their conformations in a simulated physiological environment. This analysis can confirm the stability of the binding mode predicted by docking and provide insights into the flexibility of the complex. No MD simulation data for this compound has been published.

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure and reactivity of molecules. DFT calculations can provide valuable information about a molecule's properties without the need for experimental synthesis and testing.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a key application of DFT that focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of a molecule. The energies of the HOMO and LUMO and the energy gap between them are critical in determining a molecule's chemical reactivity and kinetic stability. A smaller HOMO-LUMO gap generally implies higher reactivity. For this compound, FMO analysis would predict its electrophilic and nucleophilic character, shedding light on its potential reaction mechanisms. Without specific DFT calculations, the HOMO-LUMO energies and the energy gap remain unknown.

Global Chemical Descriptors

From the HOMO and LUMO energies derived from DFT calculations, various global chemical descriptors can be calculated. These include electronegativity (χ), chemical hardness (η), and global softness (S). These descriptors provide a quantitative measure of a molecule's reactivity and stability. For instance, chemical hardness indicates the resistance to change in the electron distribution of a molecule. While these descriptors are valuable for characterizing novel compounds, they have not been computationally determined for this compound in the available literature.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity.

Development of Predictive Models for Biological Activity

Predictive QSAR models are crucial for forecasting the biological activity of novel compounds before their synthesis, thereby saving time and resources. For naphthoquinone derivatives, QSAR models have been successfully developed to predict their activity against various targets, including cancer cell lines and pathogenic organisms.

These models are typically built using a training set of compounds with known biological activities. The chemical structures are represented by numerical descriptors, and statistical methods such as multiple linear regression (MLR) and artificial neural networks (ANN) are employed to create the predictive equation. brieflands.com The robustness and predictive power of these models are evaluated using statistical parameters like the coefficient of determination (R²) and the cross-validated correlation coefficient (q²). For instance, a QSAR model for the antimalarial activity of 1,4-naphthoquinonyl derivatives showed a high predictive capability with an R² value of 0.7876 and a q² of 0.7068 for the MLR model. nih.gov Similarly, a 3D-QSAR study on naphthoquinone derivatives as anti-colorectal cancer agents resulted in a reliable model with an r² of 0.99 and a q² of 0.625.

The following table presents a selection of QSAR models developed for various biological activities of naphthoquinone derivatives, highlighting the statistical validation of these models.

Biological ActivityModel TypeReference
Anticancer (Aromatase Inhibition)MLR-0.9783 nih.gov
AntimalarialMLR0.78760.7068 nih.gov
AntimalarialRBFNN0.83380.5869 nih.gov
Anticancer (Colorectal)CoMFA0.990.625
Anticancer (Various Cell Lines)MLR0.9177-0.9753 (R)- nih.gov

This table is for illustrative purposes and includes data from studies on various naphthoquinone derivatives, not specifically this compound.

Identification of Critical Physicochemical Parameters

A significant outcome of QSAR studies is the identification of key physicochemical parameters that govern the biological activity of a compound series. nih.gov These descriptors can be categorized into electronic, steric, and hydrophobic properties. For naphthoquinone derivatives, several studies have highlighted the importance of parameters such as hydrophobicity (log P), molar refractivity (a measure of steric bulk), and electronic properties like the energy of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). nih.govresearchgate.net

A review of QSAR studies on the anticancer activities of 1,4-naphthoquinones revealed that hydrophobicity is a major determinant of their cytotoxicity. nih.goveurekaselect.com Another study on aromatase inhibitory activity identified mass, electronegativity, and van der Waals volume as key descriptors. nih.gov

The table below lists some of the critical physicochemical parameters that have been identified in QSAR studies of naphthoquinone derivatives and their influence on biological activity.

Physicochemical ParameterDescriptor ClassInfluence on Biological Activity
Hydrophobicity (log P)HydrophobicOften positively correlated with cytotoxicity. nih.goveurekaselect.com
Molar Refractivity (CMR)StericCan influence receptor binding and accessibility. researchgate.net
Energy of HOMOElectronicRelated to the electron-donating ability of the molecule. nih.gov
Energy of LUMOElectronicRelated to the electron-accepting ability of the molecule.
Electronegativity (Mor08e)ElectronicInfluences intermolecular interactions. nih.gov
Van der Waals Volume (G1v)StericRelates to the volume occupied by the molecule. nih.gov

This table is a generalized representation based on studies of various naphthoquinone derivatives.

In Silico Prediction of Potential Biological Mechanisms

In silico methods, particularly molecular docking and molecular dynamics simulations, are powerful tools for elucidating the potential biological mechanisms of action of a compound. nih.gov These techniques predict how a ligand (the compound of interest) binds to the active site of a biological target, such as an enzyme or a receptor.

For naphthoquinone derivatives, in silico studies have suggested several potential mechanisms for their observed biological activities, especially their anticancer effects. nih.gov One of the most cited mechanisms is the inhibition of DNA topoisomerases, enzymes crucial for DNA replication and repair. nih.gov Molecular docking studies have shown that naphthoquinones can fit into the binding pockets of these enzymes.

Another proposed mechanism is the generation of reactive oxygen species (ROS) through redox cycling, a process that can be initiated by enzymes like NAD(P)H:quinone oxidoreductase 1 (NQO1). nih.govnih.gov In silico studies have explored the interaction of naphthoquinone derivatives with NQO1. nih.gov Furthermore, molecular docking has been used to predict the interaction of naphthoquinones with other cancer-related targets like cyclooxygenase-2 (COX-2) and various kinases. nih.govnih.gov

The table below summarizes some of the potential biological targets for naphthoquinone derivatives as predicted by in silico studies.

Predicted Biological TargetIn Silico MethodImplied Mechanism of ActionReferences
DNA Topoisomerase I/IIMolecular DockingInhibition of DNA replication and repair, leading to apoptosis. nih.gov
NAD(P)H:quinone oxidoreductase 1 (NQO1)Molecular DockingRedox cycling and generation of reactive oxygen species. nih.gov
Cyclooxygenase-2 (COX-2)Molecular DockingAnti-inflammatory and potential anticancer effects. nih.gov
Protein Kinases (e.g., PI3K, MAPK)Molecular DockingInhibition of signaling pathways involved in cell proliferation and survival. nih.gov
Amyloid-β AggregationMolecular DockingPotential therapeutic for Alzheimer's disease. nih.gov

This table provides examples of predicted targets for the broader class of naphthoquinone derivatives and is not specific to this compound.

Future Research Directions and Academic Perspectives

Development of Novel Naphthoquinone Derivatives with Enhanced Selectivity

A primary objective in medicinal chemistry is the creation of derivatives with improved selectivity towards their intended biological targets, thereby enhancing efficacy and minimizing off-target effects. The 1,4-naphthoquinone (B94277) structure is an ideal scaffold for such modifications. nih.gov Researchers are actively designing and synthesizing new analogues to improve potency and cancer-cell specificity. nih.gov For instance, the synthesis of novel tryptanthrin-6-oxime analogs has yielded compounds with high selectivity for JNK3, a kinase implicated in neurodegenerative diseases, over other JNK isoforms. mdpi.com

Strategies often involve the introduction of various chemical groups to the naphthoquinone core. The addition of amines, amino acids, and heterocyclic structures like furans, pyrans, pyrazoles, and triazoles has been explored to modulate pharmacological properties. nih.gov In the context of anticancer research, the development of a library of analogues based on a hit compound, BH10 (2-chloro-3-[(2-morpholin-4-ylethyl)amino]naphthalene-1,4-dione), led to the identification of an imidazole (B134444) derivative with a more optimal balance of potency and selectivity against cancer cells versus normal cells. nih.gov Similarly, the rational design of chiral β-butyl lawsone derivatives has produced compounds with high potency against methicillin-resistant Staphylococcus aureus (MRSA) and low toxicity to mammalian cells, with the biological activity being dependent on the absolute configuration of the molecule. rsc.org These efforts highlight that continued chemical modification of the naphthoquinone backbone is a promising avenue for developing more effective and safer therapeutic agents. nih.gov

Elucidation of Undiscovered Molecular Targets and Signaling Pathways

While several molecular targets for naphthoquinones are known, a comprehensive understanding of their mechanisms of action requires the identification of all interacting partners and affected signaling pathways. Naphthoquinones are known to interact with a variety of cellular targets, which can trigger different signaling cascades. mdpi.comresearchgate.net For example, some naphthoquinones can activate the Nrf2-dependent antioxidant response, a protective mechanism conserved from roundworms to mammals. mdpi.com Others are known to stimulate receptor tyrosine kinases (RTKs), such as the epidermal growth factor receptor (EGFR), which in turn affects intercellular communication. mdpi.comresearchgate.net

Future research will focus on uncovering novel targets. The tumor suppressor protein p53 and its related pathways are key targets in cancer therapy, and the modulation of this system is an important aspect of naphthoquinone pharmacology. nih.gov The PI3K/AKT/mTOR signaling pathway, crucial in cell growth and proliferation, has also been identified as a target for newly designed naphthoquinone derivatives. nih.govresearchgate.net In the context of neurodegenerative diseases like Alzheimer's, researchers are moving beyond traditional targets to explore others like the tau protein and monoamine oxidase B (MAO-B). nih.gov The identification of Kelch-like ECH-associated protein 1 (Keap1) as a potential target for a naphthoquinone derivative that disrupts cancer cell metabolism opens up new avenues for investigation. nih.govnih.gov A deeper understanding of these and yet-to-be-discovered pathways will be critical for the rational design of next-generation therapies. nih.gov

Exploration of Multi-Targeted Naphthoquinone Design Strategies

Complex diseases such as cancer and Alzheimer's disease often involve multiple pathological factors, making single-target drugs less effective. nih.gov This has led to a growing interest in multi-target-directed ligands (MTDLs), where a single molecule is designed to interact with several targets simultaneously. nih.govresearchgate.net The naphthoquinone scaffold is well-suited for this approach due to its ability to interact with diverse biological targets. nih.govmdpi.com

Researchers are employing hybrid- and fragment-based drug design strategies to create multifunctional molecules. nih.gov For instance, naphthoquinone-based derivatives have been developed that exhibit antioxidant activity, inhibit acetylcholinesterase (AChE) and beta-secretase (BACE), and prevent the aggregation of amyloid-beta and tau proteins—all key pathological features of Alzheimer's disease. nih.gov Another strategy involves the conjugation of two or more bioactive fragments within the same structure. mdpi.com This approach aims to create hybrid compounds with a bioactive profile superior to the individual components, potentially interacting with different receptors or through different mechanisms. mdpi.com The design of hybrid compounds that act as dual inhibitors of topoisomerase (Topo) and histone deacetylase (HDAC) is another example of this strategy in cancer research. researchgate.net Such multi-targeted approaches hold significant promise for treating complex, multifactorial diseases.

Integration of Advanced Synthetic Methodologies with Biological Screening

The discovery of new bioactive compounds is accelerated by the synergy between innovative synthetic chemistry and efficient biological evaluation. Researchers are developing simple, fast, and operationally straightforward reaction procedures to create libraries of new naphthoquinone analogues. nih.gov For example, methods using microwave irradiation have been employed to synthesize derivatives for evaluation against bacterial strains. nih.govnih.gov The use of catalysts like bismuth(III) chloride (BiCl3) has also been reported for the synthesis of 2-amino-1,4-naphthoquinones. neist.res.in

These synthetic efforts are coupled with robust screening programs to assess the biological activity of the newly created compounds. nih.gov Phenotypic screening, which assesses the effect of a compound on cell behavior, has been instrumental in identifying lead molecules. nih.govnih.gov For instance, a screening platform designed to identify compounds more toxic to cancer cells than normal cells led to the discovery of the promising lead compound BH10. nih.gov This integration allows for the rapid generation and evaluation of molecular diversity, facilitating the identification of derivatives with improved pharmacological profiles. nih.govresearchgate.net The combination of combinatorial synthesis with high-throughput screening is a powerful engine for drug discovery. researchgate.net

Computational-Guided Design and Optimization of Naphthoquinone Structures

In recent years, computational methods have become an indispensable tool in drug discovery, enabling the rational design and optimization of new drug candidates before their synthesis. nih.gov Molecular docking, a technique that predicts the binding orientation of a molecule to a target protein, is widely used to understand structure-activity relationships (SAR) and guide the design of more potent compounds. nih.govresearchgate.netnih.govresearchgate.net

For example, molecular docking studies have been used to show how naphthoimidazole salt analogues bind to the protein Keap1, a potential target in cancer therapy. nih.gov These computational insights helped explain the enhanced potency of these compounds. nih.gov Similarly, docking has been used to investigate the interaction of naphthoquinone derivatives with the PI3K/Akt signaling pathway. nih.govresearchgate.net Machine learning is also being integrated with high-throughput experimentation to rapidly identify nanoformulations, demonstrating the power of computational approaches in large-scale discovery. umn.edu This bioinformatics-oriented approach is expected to lead to the development of more effective and potent drugs against targeted pathogens and diseases by allowing for the in-silico prediction of activity and metabolic properties. researchgate.netmdpi.commdpi.com

Investigation into the Potential of Naphthoquinones in Emerging Biological Fields (e.g., anti-biofilm activity)

The unique chemical properties of naphthoquinones make them promising candidates for addressing emerging health threats, such as the rise of antibiotic-resistant bacteria and the formation of biofilms. Biofilms are communities of microorganisms encased in a protective matrix, which makes them notoriously difficult to treat with conventional antibiotics. nih.govmdpi.com

Several studies have highlighted the significant anti-biofilm activity of naphthoquinone derivatives. nih.govmdpi.com For example, certain 2-hydroxy-3-phenylsulfanylmethyl- nih.govnih.gov-naphthoquinones have been shown to effectively decrease biofilm formation by the pathogen Pseudomonas aeruginosa. nih.gov One compound, in particular, inhibited biofilm formation by up to 63.4%, a better profile than the antibiotic ciprofloxacin. nih.gov Other research has identified naphthoquinone derivatives that can reduce biofilm formation in methicillin-resistant Staphylococcus aureus (MRSA) by up to 50%, outperforming the antibiotic vancomycin (B549263) in this regard. nih.gov The presence of specific chemical groups, such as chlorine or hydroxyl (OH) groups, appears to enhance the inhibition of biofilm formation and the disruption of pre-existing biofilms. mdpi.com This research opens up the possibility of developing naphthoquinones as novel agents to combat persistent infections associated with biofilms. researchgate.netmdpi.com

Q & A

Q. What are the optimized synthetic routes for 6-Ethoxy-7-hydroxynaphthalene-1,4-dione, and how can reaction yields be improved?

  • Methodological Answer : A common approach involves refluxing precursors in polar aprotic solvents (e.g., DMF or ethanol) under controlled conditions. For example, analogous naphthoquinone derivatives are synthesized by refluxing brominated intermediates with nucleophilic agents (e.g., amines or alcohols) for 12–24 hours, followed by crystallization . Yield optimization may involve adjusting stoichiometry, reaction time, or purification techniques (e.g., column chromatography with silica gel). Pilot studies suggest that yields of ~40% can be achieved under optimized reflux conditions .

Q. How should researchers safely handle and store this compound in laboratory settings?

  • Methodological Answer :
  • Storage : Store in tightly sealed containers in cool (<25°C), well-ventilated areas away from direct sunlight or heat sources. Use inert gas purging for hygroscopic or oxygen-sensitive batches .
  • Handling : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for weighing or dispensing. In case of skin contact, wash immediately with soap and water; for eye exposure, rinse with water for 15 minutes and seek medical attention .
  • Waste Disposal : Treat as hazardous organic waste and incinerate in compliance with local regulations .

Q. What analytical techniques are recommended for structural characterization of this compound?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) : Use 1H^1H- and 13C^{13}C-NMR to confirm substitution patterns (e.g., ethoxy and hydroxyl groups at positions 6 and 7).
  • High-Resolution Mass Spectrometry (HRMS) : Validate molecular weight (expected MW: ~246.26 g/mol based on analogous structures) .
  • Infrared (IR) Spectroscopy : Identify carbonyl (C=O, ~1670 cm1^{-1}) and hydroxyl (-OH, ~3200 cm1^{-1}) functional groups .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) guide the design of derivatives with enhanced biological activity?

  • Methodological Answer :
  • Key Modifications : Introduce electron-withdrawing groups (e.g., halogens) at the naphthoquinone core to enhance redox activity, which is critical for anticancer or antimicrobial effects .
  • In Silico Screening : Use molecular docking (e.g., AutoDock Vina) to predict binding affinities to target proteins (e.g., cytochrome P450 or DNA topoisomerases) .
  • Biological Assays : Test derivatives against cell lines (e.g., HeLa for antiproliferative activity) using MTT assays, and compare IC50_{50} values to establish SAR trends .

Q. What strategies resolve contradictions in toxicity data between in vitro and in vivo studies?

  • Methodological Answer :
  • Risk of Bias Assessment : Apply standardized questionnaires (Table C-6/C-7 in ) to evaluate study design (e.g., randomization, dose selection) .
  • Metabolic Profiling : Conduct hepatic microsome assays to identify metabolites that may explain species-specific toxicity (e.g., cytochrome P450-mediated detoxification pathways) .
  • Dose-Response Modeling : Use Hill equation or PROAST software to compare interspecies toxicity thresholds and extrapolate safe exposure levels .

Q. How can computational modeling predict the redox behavior of this compound in biological systems?

  • Methodological Answer :
  • Density Functional Theory (DFT) : Calculate HOMO-LUMO gaps to predict electron-transfer potential. For example, naphthoquinone derivatives typically exhibit gaps of ~3–4 eV, correlating with pro-oxidant activity .
  • Molecular Dynamics (MD) : Simulate interactions with lipid bilayers or proteins to assess membrane permeability or target binding stability .
  • Validation : Cross-reference computational results with experimental cyclic voltammetry data to confirm redox potentials .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.